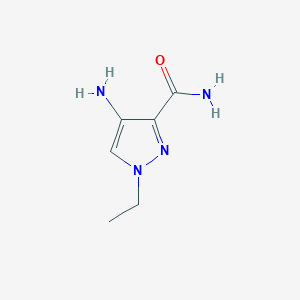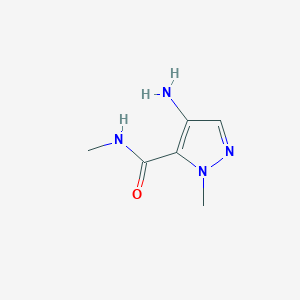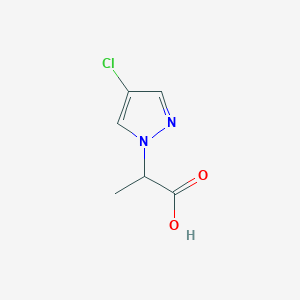
2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, also known as 2-PPCA, is an organic compound belonging to the pyrrolidine family. It is an anion with a molecular weight of 161.16 g/mol. 2-PPCA is a white, crystalline solid at room temperature and is soluble in water and other polar solvents. It has been used in a variety of scientific research applications including drug design, molecular modeling, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
- Synthesis of Novel Compounds: A study by Kharchenko, Detistov, and Orlov (2008) presented a method for synthesizing novel compounds using 5-oxopyrrolidine-3-carboxylic acids, which led to the formation of bicyclic systems similar to 2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid. The biological activity of these compounds was predicted using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Application in Organic Synthesis
- Biotransformation in Organic Synthesis: Chen et al. (2012) reported the use of pyrrolidine-2,5-dicarboxamides in organic synthesis. The study demonstrated the catalytic resolution and desymmetrization of these compounds, leading to the synthesis of pyrrolidine-derived acids, which are structurally related to this compound (Chen et al., 2012).
Synthesis Methods
- Development of Synthesis Methods: Research by Smolobochkin et al. (2019) involved developing methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which are closely related to this compound. This research contributed to the understanding of the synthesis process of similar compounds (Smolobochkin et al., 2019).
Medicinal Chemistry
- Design and Synthesis of Influenza Neuraminidase Inhibitors: Wang et al. (2001) described the synthesis of compounds containing pyrrolidine cores, such as 2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, which exhibit potent inhibition against influenza neuraminidase. These findings highlight the potential pharmaceutical applications of related pyrrolidine compounds (Wang et al., 2001).
Structural and Conformational Studies
- Investigating Molecular Structure: Rajam et al. (2017) conducted a study on pyrimidines, including an examination of the structural and conformational aspects of pyrimidine derivatives. Understanding the structural characteristics of such compounds can inform research on related pyrrolidine derivatives (Rajam et al., 2017).
Safety and Hazards
This compound is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, contact a poison center or doctor. If inhaled, move the victim to fresh air and keep at rest .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-5-10-9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCKZNRVNLERF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425085 |
Source


|
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253315-06-9 |
Source


|
| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)












